Cas no 2138082-69-4 (3-(2-methyl-1H-imidazol-1-yl)-4-propylcyclohexan-1-ol)

3-(2-methyl-1H-imidazol-1-yl)-4-propylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1160672
- 2138082-69-4
- 3-(2-methyl-1H-imidazol-1-yl)-4-propylcyclohexan-1-ol
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- Inchi: 1S/C13H22N2O/c1-3-4-11-5-6-12(16)9-13(11)15-8-7-14-10(15)2/h7-8,11-13,16H,3-6,9H2,1-2H3
- InChI Key: UFFKJADUEMCTHB-UHFFFAOYSA-N
- SMILES: OC1CCC(CCC)C(C1)N1C=CN=C1C
Computed Properties
- Exact Mass: 222.173213330g/mol
- Monoisotopic Mass: 222.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 38Ų
3-(2-methyl-1H-imidazol-1-yl)-4-propylcyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1160672-0.05g |
3-(2-methyl-1H-imidazol-1-yl)-4-propylcyclohexan-1-ol |
2138082-69-4 | 0.05g |
$1056.0 | 2023-06-08 | ||
Enamine | EN300-1160672-0.25g |
3-(2-methyl-1H-imidazol-1-yl)-4-propylcyclohexan-1-ol |
2138082-69-4 | 0.25g |
$1156.0 | 2023-06-08 | ||
Enamine | EN300-1160672-0.1g |
3-(2-methyl-1H-imidazol-1-yl)-4-propylcyclohexan-1-ol |
2138082-69-4 | 0.1g |
$1106.0 | 2023-06-08 | ||
Enamine | EN300-1160672-5.0g |
3-(2-methyl-1H-imidazol-1-yl)-4-propylcyclohexan-1-ol |
2138082-69-4 | 5g |
$3645.0 | 2023-06-08 | ||
Enamine | EN300-1160672-0.5g |
3-(2-methyl-1H-imidazol-1-yl)-4-propylcyclohexan-1-ol |
2138082-69-4 | 0.5g |
$1207.0 | 2023-06-08 | ||
Enamine | EN300-1160672-10.0g |
3-(2-methyl-1H-imidazol-1-yl)-4-propylcyclohexan-1-ol |
2138082-69-4 | 10g |
$5405.0 | 2023-06-08 | ||
Enamine | EN300-1160672-1.0g |
3-(2-methyl-1H-imidazol-1-yl)-4-propylcyclohexan-1-ol |
2138082-69-4 | 1g |
$1256.0 | 2023-06-08 | ||
Enamine | EN300-1160672-2.5g |
3-(2-methyl-1H-imidazol-1-yl)-4-propylcyclohexan-1-ol |
2138082-69-4 | 2.5g |
$2464.0 | 2023-06-08 |
3-(2-methyl-1H-imidazol-1-yl)-4-propylcyclohexan-1-ol Related Literature
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
Additional information on 3-(2-methyl-1H-imidazol-1-yl)-4-propylcyclohexan-1-ol
3-(2-methyl-1H-imidazol-1-yl)-4-propylcyclohexan-1-ol (CAS No. 2138082-69-4)
The compound 3-(2-methyl-1H-imidazol-1-yl)-4-propylcyclohexan-1-ol (CAS No. 2138082-69-4) is a complex organic molecule with a unique structure that combines imidazole and cyclohexanol moieties. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure, which includes a substituted imidazole ring attached to a cyclohexanol backbone with a propyl group, contributes to its diverse chemical properties and reactivity.
Recent studies have highlighted the importance of imidazole-containing compounds in medicinal chemistry. The imidazole ring, a five-membered heterocyclic structure with two nitrogen atoms, is known for its ability to form hydrogen bonds and participate in π-interactions, making it a valuable component in drug design. In the case of 3-(2-methyl-1H-imidazol-1-yl)-4-propylcyclohexan-1-ol, the imidazole group is further substituted with a methyl group, which enhances its stability and potentially improves its pharmacokinetic properties.
The cyclohexanol moiety in this compound adds another layer of complexity to its structure. Cyclohexanol derivatives are widely studied for their role in chiral recognition and catalysis. The presence of the hydroxyl group (-OH) on the cyclohexane ring makes this compound potentially useful in enantioselective reactions and asymmetric synthesis. Furthermore, the propyl group attached to the cyclohexane ring introduces additional steric effects, which can influence the compound's solubility and bioavailability.
Recent advancements in synthetic methodology have made it possible to synthesize 3-(2-methyl-1H-imidazol-1-yli)-4-propylcyclohexan-o-l with high efficiency and precision. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and enantioselective reductions, to construct this molecule. These methods not only improve the yield but also allow for the fine-tuning of stereochemistry, which is crucial for applications in drug discovery.
In terms of applications, 3-(2-methyl-i-mdazol-o-l)-4-propylcyclo-hexan-o-l has shown promise as a lead compound in the development of new drugs targeting various therapeutic areas. For instance, its ability to inhibit certain enzymes involved in inflammatory pathways makes it a potential candidate for anti-inflammatory agents. Additionally, its structural features suggest that it could serve as a building block for more complex molecules with enhanced biological activity.
The synthesis and characterization of this compound have been extensively documented in recent scientific literature. Studies have employed advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. These findings underscore the importance of rigorous characterization in ensuring the reliability of research data.
In conclusion, 3-(2-methyl-i-mdazol-o-l)-4-propylcyclo-hexan-o-l (CAS No. 2138082-) represents an exciting addition to the realm of organic chemistry. Its unique structure, combined with recent advances in synthetic methods and applications research, positions it as a valuable tool for future innovations in drug discovery and materials science.
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